molecular formula C24H26N6O4 B103773 Pyrimido[5,4-d]pyrimidine, 4,8-di-m-anisidino-2,6-diethoxy- CAS No. 18710-90-2

Pyrimido[5,4-d]pyrimidine, 4,8-di-m-anisidino-2,6-diethoxy-

Cat. No. B103773
CAS RN: 18710-90-2
M. Wt: 462.5 g/mol
InChI Key: LSRHUQZLYMWFOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimido[5,4-d]pyrimidine, 4,8-di-m-anisidino-2,6-diethoxy- is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is also known as DAPY and has been extensively studied for its biological activities.

Mechanism Of Action

The mechanism of action of Pyrimido[5,4-d]pyrimidine, 4,8-di-m-anisidino-2,6-diethoxy- involves the inhibition of the reverse transcriptase enzyme. This enzyme is essential for the replication of the HIV virus and is also involved in the growth of cancer cells. DAPY binds to the active site of the reverse transcriptase enzyme and prevents the formation of new viral DNA.

Biochemical And Physiological Effects

Pyrimido[5,4-d]pyrimidine, 4,8-di-m-anisidino-2,6-diethoxy- has been found to exhibit potent anti-HIV and anticancer properties. It has also been studied for its effects on the immune system and has been found to stimulate the production of cytokines, which are essential for the immune response.

Advantages And Limitations For Lab Experiments

One of the main advantages of Pyrimido[5,4-d]pyrimidine, 4,8-di-m-anisidino-2,6-diethoxy- is its potent biological activity. This makes it an ideal candidate for studying the mechanisms of HIV replication and cancer cell growth. However, the complex synthesis process and the high cost of the compound can be a limitation for lab experiments.

Future Directions

There are several future directions for the study of Pyrimido[5,4-d]pyrimidine, 4,8-di-m-anisidino-2,6-diethoxy-. One of the main areas of research is the development of new derivatives of DAPY with improved biological activity. Another area of research is the study of the mechanism of action of DAPY on the reverse transcriptase enzyme. This can provide valuable insights into the development of new anti-HIV drugs. Additionally, the study of the anticancer properties of DAPY can lead to the development of new cancer therapies.

Synthesis Methods

The synthesis of Pyrimido[5,4-d]pyrimidine, 4,8-di-m-anisidino-2,6-diethoxy- is a complex process that requires expertise in organic chemistry. The most commonly used method for synthesizing DAPY involves the reaction of 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine with 2,6-diethoxy-3,5-diformylpyridine in the presence of a suitable catalyst. The resulting product is then treated with m-anisidine to obtain the final compound.

Scientific Research Applications

Pyrimido[5,4-d]pyrimidine, 4,8-di-m-anisidino-2,6-diethoxy- has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anti-HIV activity by inhibiting the reverse transcriptase enzyme. DAPY has also been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells.

properties

CAS RN

18710-90-2

Product Name

Pyrimido[5,4-d]pyrimidine, 4,8-di-m-anisidino-2,6-diethoxy-

Molecular Formula

C24H26N6O4

Molecular Weight

462.5 g/mol

IUPAC Name

2,6-diethoxy-4-N,8-N-bis(3-methoxyphenyl)pyrimido[5,4-d]pyrimidine-4,8-diamine

InChI

InChI=1S/C24H26N6O4/c1-5-33-23-27-19-20(21(29-23)25-15-9-7-11-17(13-15)31-3)28-24(34-6-2)30-22(19)26-16-10-8-12-18(14-16)32-4/h7-14H,5-6H2,1-4H3,(H,25,27,29)(H,26,28,30)

InChI Key

LSRHUQZLYMWFOK-UHFFFAOYSA-N

SMILES

CCOC1=NC2=C(C(=N1)NC3=CC(=CC=C3)OC)N=C(N=C2NC4=CC(=CC=C4)OC)OCC

Canonical SMILES

CCOC1=NC2=C(C(=N1)NC3=CC(=CC=C3)OC)N=C(N=C2NC4=CC(=CC=C4)OC)OCC

synonyms

4,8-Bis(m-anisidino)-2,6-diethoxypyrimido[5,4-d]pyrimidine

Origin of Product

United States

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